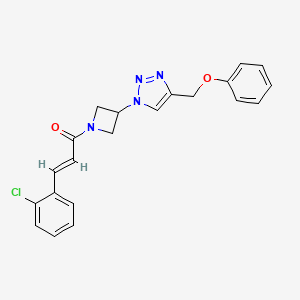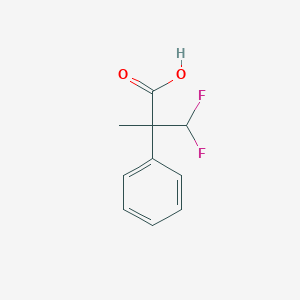![molecular formula C18H32ClNO2 B2937177 1-(4-METHYLPHENOXY)-3-[(2,4,4-TRIMETHYLPENTAN-2-YL)AMINO]PROPAN-2-OL HYDROCHLORIDE CAS No. 1216512-20-7](/img/structure/B2937177.png)
1-(4-METHYLPHENOXY)-3-[(2,4,4-TRIMETHYLPENTAN-2-YL)AMINO]PROPAN-2-OL HYDROCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-METHYLPHENOXY)-3-[(2,4,4-TRIMETHYLPENTAN-2-YL)AMINO]PROPAN-2-OL HYDROCHLORIDE is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a phenoxy group, a trimethylpentan-2-yl group, and a propan-2-ol group, all connected through an amine linkage. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPHENOXY)-3-[(2,4,4-TRIMETHYLPENTAN-2-YL)AMINO]PROPAN-2-OL HYDROCHLORIDE typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-methylphenol with an appropriate halogenating agent to form 4-methylphenoxy halide.
Amine Alkylation: The phenoxy intermediate is then reacted with 2,4,4-trimethylpentan-2-amine under controlled conditions to form the amine linkage.
Propan-2-ol Addition: The final step involves the addition of propan-2-ol to the amine intermediate, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-METHYLPHENOXY)-3-[(2,4,4-TRIMETHYLPENTAN-2-YL)AMINO]PROPAN-2-OL HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(4-METHYLPHENOXY)-3-[(2,4,4-TRIMETHYLPENTAN-2-YL)AMINO]PROPAN-2-OL HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-METHYLPHENOXY)-3-[(2,4,4-TRIMETHYLPENTAN-2-YL)AMINO]PROPAN-2-OL HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with hydrophobic pockets in proteins, while the amine and propan-2-ol groups may form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethanol: Shares a similar phenoxy and trimethylpentan-2-yl structure but differs in the presence of an ethanol group instead of a propan-2-ol group.
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine: Contains two phenyl groups with trimethylpentan-2-yl substituents, differing in the absence of the propan-2-ol group.
Uniqueness
1-(4-METHYLPHENOXY)-3-[(2,4,4-TRIMETHYLPENTAN-2-YL)AMINO]PROPAN-2-OL HYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more versatile for various applications.
Eigenschaften
IUPAC Name |
1-(4-methylphenoxy)-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2.ClH/c1-14-7-9-16(10-8-14)21-12-15(20)11-19-18(5,6)13-17(2,3)4;/h7-10,15,19-20H,11-13H2,1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXNVOMXBZLORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CNC(C)(C)CC(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate](/img/structure/B2937094.png)


![benzo[c][1,2,5]thiadiazol-5-ylMethanaMine hydrochloride](/img/structure/B2937099.png)
![N-(2,3-dimethylphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2937102.png)
![2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2937103.png)

![5-fluoro-2-methoxy-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2937108.png)
![rac-methyl2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetatehydrochloride](/img/structure/B2937110.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2937112.png)



